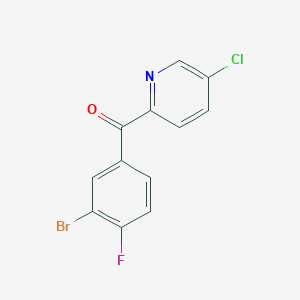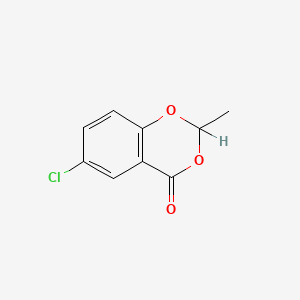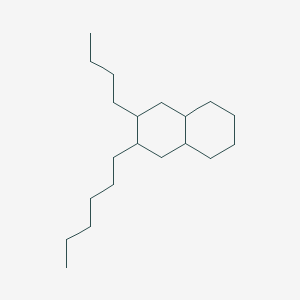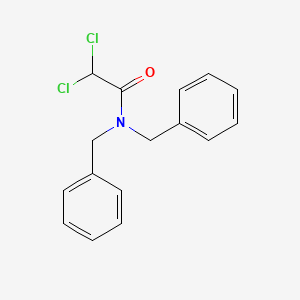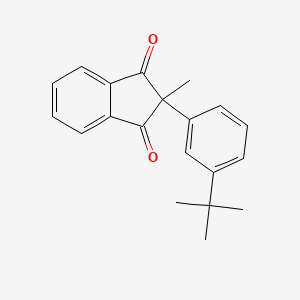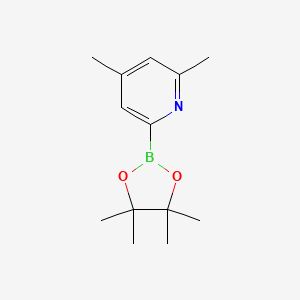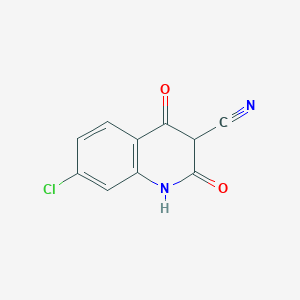
7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two oxo groups at the 2nd and 4th positions, and a carbonitrile group at the 3rd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-2,4-dione with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., DMF).
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Major Products Formed:
- Substituted quinoline derivatives.
- Aminoquinoline derivatives.
- Quinoline N-oxides.
科学研究应用
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of these enzymes and leading to bacterial cell death.
相似化合物的比较
7-Chloroquinoline-2,4-dione: Lacks the carbonitrile group but shares the chloro and oxo groups.
2,4-Dioxo-1H-quinoline-3-carbonitrile: Lacks the chloro group but has the oxo and carbonitrile groups.
7-Chloro-4-hydroxyquinoline: Contains a hydroxy group instead of one of the oxo groups.
Uniqueness: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C10H5ClN2O2 |
|---|---|
分子量 |
220.61 g/mol |
IUPAC 名称 |
7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3,7H,(H,13,15) |
InChI 键 |
IZOADMNXKLRAKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(C2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



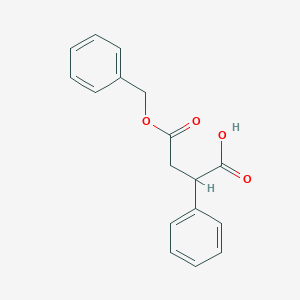
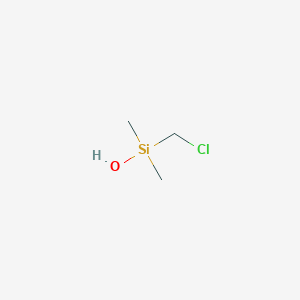
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
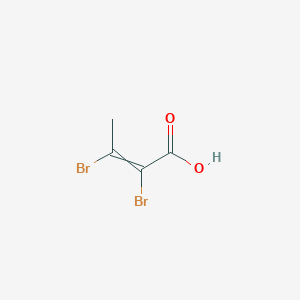
![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
